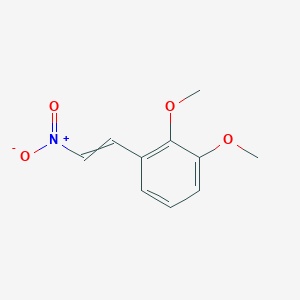
1,2-Dimethoxy-3-(2-nitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-3-(2-nitroethenyl)benzene is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
- Building Block in Organic Synthesis : 1,2-Dimethoxy-3-(2-nitroethenyl)benzene serves as a versatile building block for synthesizing complex organic molecules. Its functional groups allow it to participate in various chemical reactions such as electrophilic substitution and oxidation .
- Reagent in Chemical Reactions : This compound is utilized as a reagent in organic reactions, contributing to the formation of new chemical entities through various transformation processes .
Biology
- Biological Studies : The compound is employed in biological research to study cellular processes and mechanisms. Its interactions with biological molecules can provide insights into enzyme functions and metabolic pathways .
- Antitumor Activity : Research has demonstrated that this compound exhibits antitumor properties by inducing apoptosis in cancer cell lines through the inhibition of topoisomerase II activity .
Medicine
- Drug Development : The compound's unique structure makes it a candidate for developing new therapeutic agents. Its ability to modulate enzyme activity suggests potential applications in pharmacology .
- Anti-infective Properties : Nitro compounds like this one have shown anti-infective activity, indicating their potential use in developing antimicrobial agents .
Industry
- Production of Dyes and Pigments : Due to its chemical properties, this compound is also applied in the industrial production of dyes and pigments .
Case Studies
Several studies have highlighted the diverse applications of this compound:
- Antitumor Research : A study found that at specific concentrations, this compound induced apoptosis in cancer cells by inhibiting topoisomerase II activity .
- Enzyme Interaction Studies : Research demonstrated that the compound could alter the activity of cytochrome P450 enzymes, affecting drug metabolism and efficacy .
- Toxicological Assessments : In animal models, dosage-dependent effects were observed where lower doses exhibited minimal toxicity while higher doses led to significant adverse effects .
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
1,2-dimethoxy-3-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C10H11NO4/c1-14-9-5-3-4-8(10(9)15-2)6-7-11(12)13/h3-7H,1-2H3 |
Clave InChI |
OFJZSDMKKDTNHZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













